molecular formula C7H13NO2 B1592800 4-(Hydroxymethyl)-1-methylpiperidin-2-one CAS No. 20845-32-3

4-(Hydroxymethyl)-1-methylpiperidin-2-one

Cat. No. B1592800
CAS RN: 20845-32-3
M. Wt: 143.18 g/mol
InChI Key: QCFBLWLBSQDHDE-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-methylpiperidin-2-one, also known as 4-Piperidinemethanol, is a cyclic secondary amine . It has an empirical formula of C6H13NO and a molecular weight of 115.17 .


Synthesis Analysis

While specific synthesis methods for 4-(Hydroxymethyl)-1-methylpiperidin-2-one were not found, there are references to the synthesis of related compounds. For instance, the protodeboronation of pinacol boronic esters has been used in the preparation of various compounds .


Chemical Reactions Analysis

The pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin, which is used as the most common polymer supports in peptide synthesis, has been studied . The reaction involves three parallel independent reaction steps .


Physical And Chemical Properties Analysis

4-Piperidinemethanol has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .

Scientific Research Applications

Diastereoselective Synthesis Applications

One of the primary applications of 4-(Hydroxymethyl)-1-methylpiperidin-2-one is in the diastereoselective synthesis of hydroxypiperidin-2-ones. This process utilizes Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. In combination with proline-catalyzed asymmetric Mannich reactions, this methodology enables the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines, showcasing the compound's critical role in creating complex molecular architectures with high stereocontrol (Lam, Murray, & Firth, 2005).

Crystal Structure and Analysis

Another significant application involves the synthesis and crystallographic analysis of related compounds, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. This research highlights the compound's structural properties, where molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds into double ribbons, providing insights into the intermolecular interactions and stability of similar molecular frameworks (Gümüş et al., 2022).

Conformational Analysis

Conformational analysis studies of 4-(Hydroxymethyl)-1-methylpiperidin-2-one derivatives reveal the impact of structural modifications on molecular behavior. For instance, investigations into 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives illustrate how intramolecular hydrogen bonding and methyl group interactions influence the NMR spectral properties and stability of these compounds, offering valuable data for designing molecules with desired physical and chemical properties (Cygler, Markowicz, Skolimowski, & Skowroński, 1980).

Synthetic Methodology Development

The compound also plays a role in the development of synthetic methodologies, such as the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid, where a key step involves the chemoselective methylenation of the amide carbonyl group, demonstrating its utility in the synthesis of complex amino acids and derivatives (Herdeis & Heller, 1997).

Catalytic and Biological Applications

Moreover, 4-(Hydroxymethyl)-1-methylpiperidin-2-one derivatives have been explored for their catalytic activities and potential biological applications. For example, the catalytic activity of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in homogeneous electrooxidation of hydroxylamine showcases the compound's role in electrochemical reactions, indicating its potential in developing new catalytic processes (Xia & Li, 1998).

Safety And Hazards

The safety data sheet for a related compound, 4-(Hydroxymethyl)phenoxyacetic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-(Hydroxymethyl)-1-methylpiperidin-2-one were not found, there are references to the future of peptide-based drugs, which could potentially involve this compound .

properties

IUPAC Name

4-(hydroxymethyl)-1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-3-2-6(5-9)4-7(8)10/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFBLWLBSQDHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621791
Record name 4-(Hydroxymethyl)-1-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-1-methylpiperidin-2-one

CAS RN

20845-32-3
Record name 4-(Hydroxymethyl)-1-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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